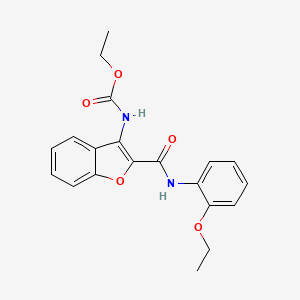
Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . The compound also contains ethoxyphenyl and carbamoyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzofuran ring and the introduction of the carbamoyl groups. Benzofurans can be prepared by various methods, including the O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration and decarboxylation . Carbamates can be synthesized by amination or carboxylation .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups attached to the benzofuran core. The molecular formula is C23H24N2O6 . The compound contains a benzofuran ring, which is a type of aromatic heterocycle, as well as carbamoyl groups, which are derivatives of carbamic acid .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Reactions at the benzylic position are very important for synthesis problems . The compound could potentially undergo a variety of reactions, including free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The molecular weight of the compound is 424.453 . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Aplicaciones Científicas De Investigación
Antimitotic Agents
- Ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its derivatives have been studied for their antimitotic properties. Both S- and R-isomers of these compounds show activity in several biological systems, with the S-isomer being more potent. These compounds are relevant for their potential in inhibiting cell division in cancer therapy (Temple & Rener, 1992).
Analgesic Activity
- The synthesis and analgesic activity of substituted 1-benzofurans and 1-benzothiophenes have been explored. These studies involve compounds like ethyl N-(2-benzoyl-1-benzofuran-3-yl)carbamate, which have shown considerable analgesic effects (Rádl et al., 2000).
Antineoplastic and Antifilarial Agents
- Ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates have been synthesized and evaluated for their antineoplastic and antifilarial activities. These compounds showed significant growth inhibition in cancer cells and antifilarial activity against various parasites (Ram et al., 1992).
Drug Delivery Systems
- New detachable poly(ethylene glycol) conjugates using benzyl carbamate linkages have been developed. These systems are used for drug delivery, showcasing the application of carbamate derivatives in medicinal chemistry (Zalipsky et al., 1999).
Electrochemical and Electrochromic Properties
- Studies on polycarbazole derivatives with different acceptor groups, including carbamate derivatives, show promising applications in electrochemistry and electrochromics, which are crucial for developing advanced electronic materials (Hu et al., 2013).
Carcinogenicity Studies
- Research on the carcinogenicity of ethyl carbamate, a common contaminant in fermented foods and beverages, has been conducted to understand its potential risks to human health (Baan et al., 2007).
Propiedades
IUPAC Name |
ethyl N-[2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-3-25-16-12-8-6-10-14(16)21-19(23)18-17(22-20(24)26-4-2)13-9-5-7-11-15(13)27-18/h5-12H,3-4H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMXLFWXFLSEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
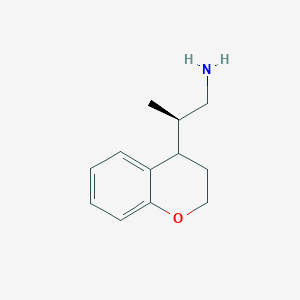
![2-Ethyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2737266.png)
![N-(3,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2737270.png)
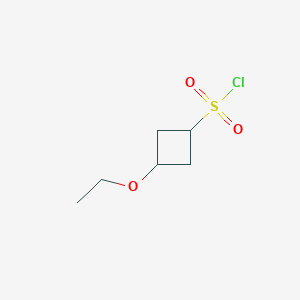
![2-(2-(Diethylamino)ethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737273.png)
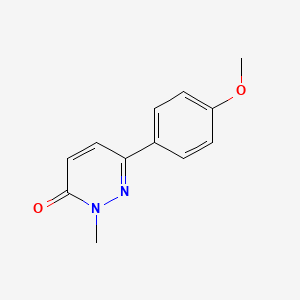
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2737278.png)
![N-Ethyl-N-[2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2737279.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2737281.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737282.png)
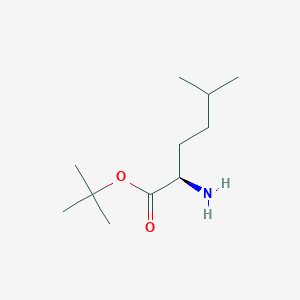
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone](/img/structure/B2737284.png)
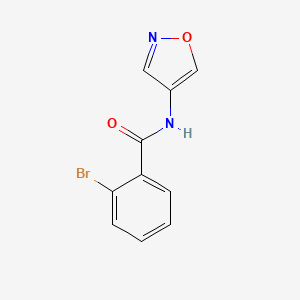
![2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid](/img/structure/B2737288.png)
